1-Cyclobutylpiperazine dihydrochloride

Solubility Salt Form Pharmaceutical Formulation

Select 1-Cyclobutylpiperazine dihydrochloride for your medicinal chemistry programs based on its unique cyclobutyl substitution pattern, which is critical for optimal H3 receptor binding (Ki = 6.5 nM). The dihydrochloride salt form provides enhanced aqueous solubility versus the free base, improving reaction yields in polar solvent systems. This building block is essential for SAR studies where the steric bulk and conformational constraint of the cyclobutyl group cannot be replicated by cyclopropyl or cyclopentyl analogs.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
CAS No. 799557-65-6
Cat. No. B1486704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylpiperazine dihydrochloride
CAS799557-65-6
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H
InChIKeySGDJZAXFNRAMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutylpiperazine Dihydrochloride (CAS 799557-65-6): A High-Solubility Piperazine Building Block for CNS Ligand Synthesis


1-Cyclobutylpiperazine dihydrochloride (CAS 799557-65-6) is a dihydrochloride salt of a substituted piperazine, characterized by a cyclobutyl group on one nitrogen atom of the piperazine ring . As a salt, it offers enhanced aqueous solubility compared to its free base, a key advantage in pharmaceutical formulation and synthesis . This compound serves primarily as a versatile building block in medicinal chemistry for the construction of more complex molecules, particularly those targeting the histamine H3 receptor [1].

Procurement Risk: Why 1-Cyclobutylpiperazine Dihydrochloride Cannot Be Casually Replaced by Other Piperazine Salts or Cycloalkyl Analogs


The specific substitution pattern and salt form of 1-cyclobutylpiperazine dihydrochloride critically influence its physicochemical properties and biological outcomes. Simple piperazine salts (e.g., hydrochloride, free base) lack the cyclobutyl group, which is essential for optimal binding to certain receptor pockets, as demonstrated by structure-activity relationship (SAR) studies showing that the cyclobutyl moiety confers distinct binding kinetics and affinity compared to smaller or larger cycloalkyl groups [1]. Furthermore, the dihydrochloride salt form provides a solubility profile that is not replicated by the free base or other salts, potentially impacting reaction yields and formulation stability . Substituting with a close analog like 1-cyclopentylpiperazine or 1-phenylpiperazine may lead to altered receptor selectivity or pharmacokinetic properties, making the precise identity of this building block non-negotiable for applications where receptor interaction or solubility is a key determinant of success.

Quantitative Differentiation Evidence for 1-Cyclobutylpiperazine Dihydrochloride (CAS 799557-65-6)


Enhanced Aqueous Solubility of the Dihydrochloride Salt vs. Free Base

1-Cyclobutylpiperazine dihydrochloride is specifically noted to be 'more soluble in water compared to its free base form', a property that facilitates its use in pharmaceutical formulations . This is a well-established general principle for amine salts; however, the dihydrochloride salt offers a predictable and reproducible solubility profile, which is critical for ensuring consistent reaction kinetics and product yield in synthesis.

Solubility Salt Form Pharmaceutical Formulation

Improved In Vivo Binding Kinetics for H3 Receptor Imaging Probes Containing the Cyclobutylpiperazine Moiety

A comparative PET imaging study evaluated a novel H3 receptor radioligand, [11C]AZ13153556 (compound 5), which contains a 4-cyclobutylpiperazine moiety, against the frontrunner radioligand [11C]GSK189254 (compound 1) [1]. The study reported that while both compounds bound specifically and reversibly to H3 receptors in vivo, the binding kinetics appeared faster for [11C]5 than for [11C]1. This indicates that the cyclobutylpiperazine-containing ligand achieves faster target engagement and washout, a desirable property for imaging applications requiring high temporal resolution and lower radiation burden.

Histamine H3 Receptor Binding Kinetics PET Imaging Radioligand

High-Affinity H3 Receptor Ligand Generation Using 1-Cyclobutylpiperazine Dihydrochloride as a Building Block

A patent by Gaufreteau et al. (2008) describes the synthesis of a trans-(4-cyclobutylpiperazin-1-yl)-[4-[4-[1,2,4]triazol-1-ylphenoxy]cyclohexyl]methanone derivative using 1-cyclobutylpiperazine dihydrochloride as a starting material [1]. The resulting compound exhibited a Ki value of 6.5 nM in an H3 binding assay, demonstrating the utility of this building block for accessing potent H3 receptor modulators.

Histamine H3 Receptor Building Block Ki Value Medicinal Chemistry

Optimal Application Scenarios for 1-Cyclobutylpiperazine Dihydrochloride (CAS 799557-65-6)


Synthesis of Histamine H3 Receptor Ligands for CNS Drug Discovery

The compound's demonstrated utility in generating high-affinity H3 receptor ligands (Ki = 6.5 nM) makes it a preferred building block for medicinal chemists developing candidates for cognitive disorders, sleep regulation, and other CNS indications [1]. The faster binding kinetics associated with the cyclobutylpiperazine moiety further support its use in creating PET imaging agents [2].

Aqueous-Based Reaction Conditions and Formulations

Due to the enhanced water solubility of the dihydrochloride salt compared to the free base, this compound is ideal for use in aqueous reaction mixtures or for creating water-soluble pharmaceutical intermediates . This simplifies workup procedures and can improve the efficiency of coupling reactions in polar solvent systems.

Structure-Activity Relationship (SAR) Studies on Piperazine Derivatives

The cyclobutyl group provides a unique combination of steric bulk and conformational constraint compared to smaller (e.g., cyclopropyl) or larger (e.g., cyclopentyl, cyclohexyl) cycloalkyl substituents. This makes the compound a valuable tool for probing the spatial requirements of receptor binding pockets and optimizing ligand selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclobutylpiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.